

biological activity of 5-Amino-7-azaindole-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Amino-7-azaindole-2-carboxylic acid

Cat. No.: B1446716

[Get Quote](#)

An In-depth Technical Guide to the Biological Activity of **5-Amino-7-azaindole-2-carboxylic acid** and its Congeners

Abstract

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the purine and indole systems and serve as a potent hinge-binding moiety in kinase inhibitors. This technical guide provides a comprehensive analysis of the biological activities associated with the 7-azaindole core, with a specific focus on the structural and functional implications of substitutions at the C2 and C5 positions, culminating in a prospective evaluation of **5-Amino-7-azaindole-2-carboxylic acid**. We will dissect the structure-activity relationships (SAR) that govern the diverse pharmacological profiles of 7-azaindole derivatives, including their roles as inhibitors of protein kinases, antiviral agents, and anticancer therapeutics. This guide further details robust, field-proven experimental protocols for the synthesis, purification, and biological evaluation of these compounds, offering researchers and drug development professionals a foundational resource for advancing novel 7-azaindole-based therapeutic agents.

The 7-Azaindole Scaffold: A Cornerstone in Modern Drug Discovery

Azaindoles, also known as pyrrolopyridines, are bioisosteres of the naturally ubiquitous indole ring.^[1] The introduction of a nitrogen atom into the benzene portion of the indole scaffold creates four possible isomers (4-, 5-, 6-, and 7-azaindole), each with distinct physicochemical properties such as polarity, solubility, and hydrogen bonding capacity.^[1] Among these, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a particularly fruitful scaffold in drug discovery.^{[1][2]}

Its prominence stems from its structural resemblance to the adenine moiety of ATP, allowing it to form critical hydrogen bond interactions with the hinge region of protein kinases.^{[1][3]} This bioisosteric relationship has positioned 7-azaindole derivatives as a cornerstone in the development of kinase inhibitors.^[2] Marketed drugs such as the BRAF inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax incorporate the 7-azaindole core, underscoring its therapeutic relevance.

Spectrum of Biological Activities of 7-Azaindole Derivatives

The versatility of the 7-azaindole scaffold has led to the discovery of compounds with a wide array of biological activities.

Kinase Inhibition: The Primary Therapeutic Arena

The majority of biologically active 7-azaindole molecules function as kinase inhibitors.^[1] The two nitrogen atoms of the 7-azaindole ring are perfectly positioned to act as hydrogen bond donors and acceptors, mimicking the interaction of ATP with the kinase hinge region.^[1] This has enabled the development of potent and selective inhibitors for a multitude of kinase targets implicated in oncology, inflammation, and other diseases.

Key Kinase Targets:

- BRAF Kinase: Vemurafenib (PLX4032), a potent inhibitor of the BRAF V600E mutant, is a prime example of a successful 7-azaindole-based drug for metastatic melanoma.^[1]
- Phosphoinositide 3-kinases (PI3Ks): Several 7-azaindole derivatives have been developed as PI3K inhibitors, targeting isoforms like PI3K γ for cancer and inflammatory diseases.^{[1][4]}

- Anaplastic Lymphoma Kinase (ALK): 3,5-disubstituted-7-azaindoles have been reported as effective ALK inhibitors for non-small cell lung cancer (NSCLC).[2]
- UNC-51-like kinase 1/2 (ULK1/2): Selective ATP-competitive 7-azaindole analogs have been developed to inhibit ULK1/2, key regulators of autophagy, presenting a strategy for treating KRAS-driven NSCLC.[5]
- Other Kinases: The 7-azaindole scaffold has been successfully employed to target a broad range of other kinases, including Rho Kinase (ROCK), AXL, PIM kinases, and Tropomyosin-related kinase (Trk).[1]

Anticancer and Cytotoxic Activity

Beyond specific kinase inhibition, many 7-azaindole derivatives exhibit broad antiproliferative activity against various cancer cell lines.[1] For example, Variolin B, a marine natural product containing a 7-azaindole core, and its derivatives display potent cytotoxicity against leukemia cells by inhibiting cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). [1][6] Platinum(II) complexes incorporating 7-azaindole ligands have also shown significant cytotoxicity against ovarian carcinoma cells, in some cases overcoming cisplatin resistance.[7] These compounds can induce cell cycle arrest and apoptosis, highlighting multiple mechanisms of anticancer action.[6][7]

Antiviral and Anti-inflammatory Properties

The 7-azaindole nucleus is also present in compounds with potent antiviral and anti-inflammatory effects.

- Antiviral: A notable example is JNJ-63623872, a 7-azaindole derivative that acts as a potent inhibitor of the influenza virus polymerase PB2 subunit.[1][8] More recently, derivatives have been identified that inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, preventing viral entry.[9]
- Anti-inflammatory: Certain 7-azaindole derivatives inhibit the Orai calcium channel, leading to reduced airway cell infiltration in animal models of allergic inflammation.[1] Others target CC-chemokine receptor-2 (CCR2), which is implicated in inflammatory conditions like rheumatoid arthritis and multiple sclerosis.[1]

Structure-Activity Relationship (SAR) and the Role of C2/C5 Substitution

The biological activity of the 7-azaindole core is highly tunable through substitution on the pyrrole and pyridine rings. The C2, C3, and C5 positions are particularly important for modulating potency, selectivity, and pharmacokinetic properties.

The C5 Position: A Key Locus for Modulating Activity and Properties

Functionalization at the C5 position is a critical strategy in the synthesis of 7-azaindole-based therapeutics.[\[10\]](#)

- 5-Bromo-7-azaindole is a crucial intermediate, providing a handle for introducing a wide variety of substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille).[\[10\]](#)[\[11\]](#)
- In a series of compounds developed for Human African Trypanosomiasis, a pyrazole group at the C5 position was found to be important for activity.[\[11\]](#)
- The introduction of an amino group at the C5 position, as in the target molecule of this guide, can significantly alter the electronic properties and hydrogen bonding potential of the scaffold, which could enhance interactions with specific biological targets. A practical synthesis for 5-amino-7-azaindole has been developed, starting from 2-amino-5-nitropyridine.[\[12\]](#)

The C2 Position: Impact on Potency and Metabolism

The C2 position of the pyrrole ring is another key site for modification.

- In a series of influenza inhibitors, substitution at the C2 position was explored to block aldehyde oxidase (AO)-mediated metabolism, a common liability for nitrogen-containing heterocycles.[\[8\]](#)
- Introducing a hydroxymethyl group at C2 maintained high potency, while a carboxylic acid group (-COOH) led to a significant (~100-fold) reduction in potency.[\[8\]](#) This suggests that for

certain targets, a bulky and acidic group at this position may be detrimental, possibly due to steric hindrance or unfavorable electrostatic interactions.

- However, in cannabinoid receptor modulators, 7-azaindole-2-carboxamides were synthesized from the corresponding 5-chloro-7-azaindole-2-carboxylic acid, indicating the carboxylic acid is a viable synthetic handle.[13]

Prospective Analysis of 5-Amino-7-azaindole-2-carboxylic acid

Based on the available SAR data, we can infer a potential biological profile for **5-Amino-7-azaindole-2-carboxylic acid**:

- Kinase Inhibition: The core 7-azaindole scaffold provides a strong foundation for kinase hinge binding. The 5-amino group could potentially form additional hydrogen bonds in the solvent-exposed region or within the ATP-binding pocket, potentially enhancing potency or modulating selectivity.
- Solubility and Pharmacokinetics: The carboxylic acid at C2 would significantly increase the polarity and aqueous solubility of the molecule. While potentially detrimental to cell permeability, it could be advantageous for specific applications or as a handle for further derivatization into esters or amides.
- Target-Specific Activity: The reduced potency observed with a C2-carboxylic acid in the influenza inhibitor series highlights the target-dependent nature of SAR.[8] For other targets, the acidic group might be tolerated or even beneficial, potentially interacting with basic residues like lysine or arginine in a binding pocket.

Experimental Protocols and Methodologies

Synthesis of Substituted 7-Azaindoles

A common and versatile strategy for synthesizing substituted 7-azaindoles involves a palladium-catalyzed cross-coupling followed by cyclization.

Step-by-Step Protocol (General Example):

- Sonogashira Coupling: To a solution of 2-amino-3-iodopyridine in an appropriate solvent (e.g., THF, Et₃N), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (CuI).[8]
- Add the desired terminal alkyne (which will provide the C2 substituent).
- Heat the reaction mixture (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
- Work up the reaction and purify the resulting 3-alkynyl-2-aminopyridine intermediate.
- Cyclization/Indolization: Dissolve the intermediate in a suitable solvent (e.g., THF).
- Add a strong base, such as potassium tert-butoxide (t-BuOK), and heat the mixture (e.g., 85 °C) to promote intramolecular cyclization.[8]
- After completion, quench the reaction, perform an aqueous workup, and purify the resulting 2-substituted 7-azaindole by column chromatography.
- Further Functionalization: The resulting 7-azaindole can be further modified, for example, by bromination at the C5 position using N-bromosuccinimide (NBS), followed by a Suzuki coupling to introduce the desired C5 substituent.[11]

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol provides a robust method for quantifying the inhibitory activity of a compound against a specific protein kinase.

Step-by-Step Protocol:

- Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 μM to 1 nM) in a suitable buffer containing DMSO.
- Reaction Setup: In a 96-well plate, combine the kinase, the specific peptide or protein substrate, and the reaction buffer (typically containing Tris-HCl, MgCl₂, and DTT).

- Pre-incubation: Add the diluted test compound to the wells and pre-incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
- Reaction Initiation: Start the phosphorylation reaction by adding ATP solution containing a known amount of [γ -32P]ATP.
- Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30 °C).
- Reaction Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.
- Filter Binding: Spot an aliquot from each well onto a phosphocellulose filter mat (e.g., P81). The phosphorylated substrate will bind to the filter, while unincorporated ATP will not.
- Washing: Wash the filter mat multiple times with phosphoric acid to remove all unbound [γ -32P]ATP.
- Quantification: Dry the filter mat and measure the radioactivity in each spot using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the data and fit to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

Step-by-Step Protocol:

- Cell Seeding: Seed cancer cells (e.g., HCT 116, Hep G2) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[3]
- Compound Treatment: The next day, treat the cells with serial dilutions of the 7-azaindole compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

- MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance of the plates on a microplate reader at a wavelength of ~570 nm.
- Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC₅₀ value, representing the concentration at which the compound inhibits cell proliferation by 50%.

Data Summary

The following table summarizes the inhibitory activities of selected 7-azaindole derivatives against various biological targets, illustrating the scaffold's versatility.

Compound Class/Example	Target(s)	Reported Activity (IC50/EC50)	Reference
Vemurafenib (PLX4032)	BRAF V600E	13 nM (IC50)	
2,5-disubstituted-7-azaindole	Multiple Kinases	Broad anti-proliferative activity	[1]
Pexidartinib	CSF1R	Potent Inhibition	[1]
7-azaindole derivative 14	PI3Ky	Potent Inhibition	[1]
JNJ-63623872	Influenza Polymerase PB2	1 nM (EC90)	[1] [8]
ASM-7	SARS-CoV-2 S1-RBD-hACE2	Potent Inhibition	[9]
Variolin B	CDKs, GSK-3	Potent cytotoxic activity	[1]
2-COOH-7-azaindole analog 19	Influenza (bDNA)	2.2 μ M (EC90)	[8]

Conclusion

The 7-azaindole scaffold is a validated and highly valuable core in modern medicinal chemistry, particularly for the development of kinase inhibitors. The strategic functionalization of the C2 and C5 positions allows for fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile. While a C2-carboxylic acid has been shown to reduce potency in some contexts, the 5-amino group offers a promising avenue for enhancing target interactions. **5-Amino-7-azaindole-2-carboxylic acid** represents an intriguing chemical entity that warrants synthesis and evaluation against a panel of kinases and other biological targets. The experimental protocols detailed in this guide provide a robust framework for researchers to undertake such an investigation, contributing to the expanding therapeutic potential of the 7-azaindole family.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3K γ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activated KRAS-driven NSCLC - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. Platinum(II) carboxylato complexes containing 7-azaindoles as N-donor carrier ligands showed cytotoxicity against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 11. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [biological activity of 5-Amino-7-azaindole-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1446716#biological-activity-of-5-amino-7-azaindole-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com